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Technical Support Center: Optimizing Elvitegravir Dosage in the Presence of Metabolic Inducers

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Compound of Interest		
Compound Name:	HIV-1 integrase inhibitor 11	
Cat. No.:	B186319	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elvitegravir in the context of co-administration with metabolic inducers.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for elvitegravir?

Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] It also undergoes secondary metabolism through glucuronidation by UGT1A1/3 enzymes.[1][2][3] [4]

Q2: Why is elvitegravir commonly co-administered with a pharmacokinetic enhancer like cobicistat or ritonavir?

Elvitegravir has a short half-life when administered alone.[5] Cobicistat and ritonavir are potent inhibitors of CYP3A4, the primary enzyme responsible for elvitegravir metabolism.[6] By inhibiting CYP3A4, these "boosters" significantly increase the plasma concentrations and prolong the half-life of elvitegravir, allowing for once-daily dosing and ensuring therapeutic efficacy.[2][5][6]

Q3: What is the general effect of metabolic inducers on elvitegravir plasma concentrations?

Troubleshooting & Optimization





Metabolic inducers, particularly strong inducers of CYP3A4, can significantly decrease the plasma concentrations of elvitegravir and its booster (cobicistat or ritonavir).[7][8][9] This occurs because these inducers increase the expression and activity of metabolic enzymes (like CYP3A4) and potentially drug transporters (like P-glycoprotein), leading to faster clearance of elvitegravir from the body.[6][10] This reduction in drug levels can result in a loss of therapeutic effect and the development of drug resistance.[7][9]

Q4: Which metabolic inducers are contraindicated or not recommended for co-administration with elvitegravir?

Coadministration of elvitegravir with strong CYP3A4 inducers is generally contraindicated or not recommended. These include:

- Anticonvulsants: Carbamazepine, phenytoin, phenobarbital, oxcarbazepine.[7][8][11][12]
- Antimycobacterials: Rifampin.[7][8][9]
- Herbal Products: St. John's wort (Hypericum perforatum).[7][12]

Q5: Are there any dosage adjustments that can be made to compensate for the effect of metabolic inducers?

For strong inducers like rifampin, carbamazepine, and phenytoin, dosage adjustments are generally not sufficient to overcome the significant decrease in elvitegravir concentrations, and co-administration should be avoided.[8][9][12] In the case of moderate inducers like rifabutin, a dosage adjustment of rifabutin is recommended, but no adjustment for elvitegravir (when boosted) is typically required.[13] However, this can lead to decreased elvitegravir trough concentrations, and the combination is often not recommended.[14]

Troubleshooting Guide

Problem: Sub-therapeutic plasma concentrations of elvitegravir are observed in an in vivo animal study where a metabolic inducer is co-administered.

Possible Cause: Induction of metabolic enzymes (CYP3A4) and/or drug transporters (P-glycoprotein) by the co-administered compound, leading to increased clearance of elvitegravir.



Troubleshooting Steps:

- Confirm the Inducing Potential: Conduct an in vitro experiment using human liver microsomes or hepatocytes to confirm the CYP3A4 induction potential of the coadministered compound.
- Evaluate P-glycoprotein Induction: Use an in vitro cell-based assay (e.g., using Caco-2 cells) to determine if the compound is an inducer of P-glycoprotein.
- Alternative Inducer: If possible, consider using a different, less potent metabolic inducer in your experimental design.
- Increase Elvitegravir Dose (with caution): In preclinical models, a dose-ranging study could be performed to determine if increasing the elvitegravir dosage can overcome the induction effect. This approach is generally not recommended in clinical settings.
- Pharmacokinetic Modeling: Utilize pharmacokinetic modeling and simulation to predict the magnitude of the drug-drug interaction and to explore potential dosing adjustments.

Problem: High variability in elvitegravir plasma concentrations is observed across subjects in a clinical trial where a weak to moderate metabolic inducer is co-administered.

Possible Cause: Genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) or drug transporters among the study population, leading to differential responses to the inducer.

Troubleshooting Steps:

- Genotyping: Genotype the study participants for relevant polymorphisms in CYP3A4 and UGT1A1.
- Stratify Data: Analyze the pharmacokinetic data based on the genetic profiles of the participants to identify correlations between genotype and drug exposure.
- Therapeutic Drug Monitoring (TDM): Implement TDM to monitor elvitegravir trough concentrations in individual patients, allowing for personalized dose adjustments if necessary.[11]



Quantitative Data on Drug-Drug Interactions

The following table summarizes the impact of select metabolic inducers on the pharmacokinetics of elvitegravir.

Co- administered Inducer	Elvitegravir Dosing Regimen	Change in Elvitegravir AUC	Change in Elvitegravir Cmin/Ctau	Recommendati on
Carbamazepine	Elvitegravir/cobic istat	↓ 69%[15]	↓ 84% (Ctau)[15]	Avoid co- administration.[8] [11][12]
Rifabutin	Elvitegravir/cobic istat	↓ 21%[8][14]	↓ 67%[8][14]	Co-administration is not recommended. If necessary, adjust rifabutin dose. [13][14]
Rifampin	Elvitegravir/cobic istat	Significantly decreased	Significantly decreased	Contraindicated. [7][8][9]
Phenytoin	Elvitegravir/cobic istat	Significantly decreased	Significantly decreased	Avoid co- administration. [11][12][13]
St. John's wort	Elvitegravir/cobic istat	Significantly decreased	Significantly decreased	Contraindicated. [7][12][16]

AUC: Area under the concentration-time curve; Cmin: Minimum plasma concentration; Ctau: Trough plasma concentration.

Experimental Protocols

1. In Vitro Assessment of CYP3A4 Induction

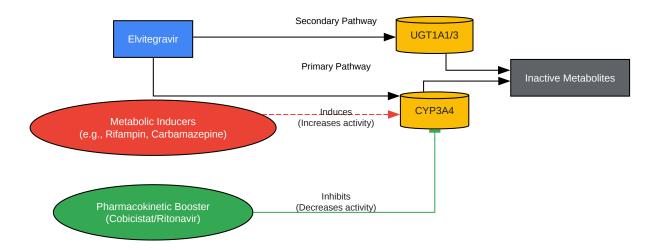


- Objective: To determine the potential of a test compound to induce CYP3A4 metabolism of elvitegravir.
- Methodology:
 - Culture human hepatocytes or a suitable hepatic cell line (e.g., HepaRG™ cells).
 - Treat the cells with various concentrations of the test compound (the potential inducer) for
 48-72 hours. Include a positive control (e.g., rifampin) and a negative control (vehicle).
 - After the treatment period, incubate the cells with a probe substrate for CYP3A4 (e.g., midazolam) or with elvitegravir.
 - Measure the formation of the metabolite (e.g., 1'-hydroxymidazolam) or the depletion of elvitegravir using LC-MS/MS.
 - Measure the mRNA levels of CYP3A4 using gRT-PCR to assess transcriptional activation.
 - An increase in metabolite formation, substrate depletion, or CYP3A4 mRNA levels indicates an induction effect.
- 2. In Vivo Assessment of Elvitegravir Pharmacokinetics in the Presence of an Inducer (Animal Model)
- Objective: To quantify the effect of a metabolic inducer on the systemic exposure of elvitegravir.
- Methodology:
 - Select an appropriate animal model (e.g., mice, rats, or non-human primates).
 - Administer the metabolic inducer to one group of animals for a sufficient duration to achieve maximal induction (e.g., 3-7 days). A control group receives the vehicle.
 - On the final day of inducer administration, administer a single dose of elvitegravir (with a booster, if relevant to the study design) to both the inducer-treated and control groups.



- Collect blood samples at multiple time points post-elvitegravir administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
- Process the blood samples to obtain plasma and quantify elvitegravir concentrations using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) for both groups and compare to determine the magnitude of the drug-drug interaction.

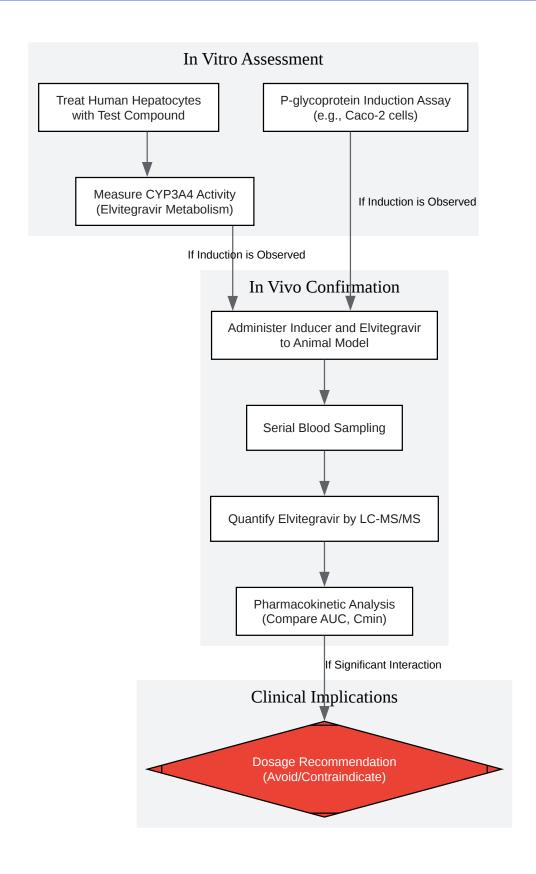
Visualizations



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Caption: Metabolic pathway of elvitegravir and points of interaction.





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Caption: Experimental workflow for assessing elvitegravir drug-drug interactions.



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